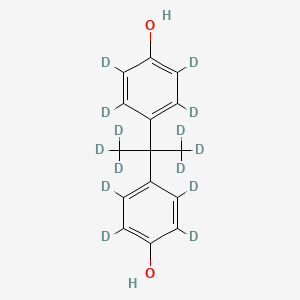

Bisphenol A-d14

Vue d'ensemble

Description

Bisphenol A-d14 is a deuterium-labeled analog of Bisphenol A, a phenolic organic synthetic compound widely used in the production of polycarbonate plastics and epoxy resins . The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental monitoring .

Méthodes De Préparation

The synthesis of Bisphenol A-d14 involves the deuteration of Bisphenol A. This process typically includes the exchange of hydrogen atoms in Bisphenol A with deuterium atoms. One common method involves the reaction of Bisphenol A with deuterated reagents under specific conditions to achieve the desired level of deuteration . Industrial production methods for this compound are similar to those used for Bisphenol A, but with the incorporation of deuterium at specific positions in the molecule .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Scientific Research Applications

1. Tracer Studies in Chemistry

- BPA-d14 is utilized as a tracer in studies examining the synthesis and degradation of polymers. Its stable isotope labeling allows for precise tracking of chemical reactions and transformations in polymer chemistry.

2. Metabolic Studies in Biology

- In biological research, BPA-d14 is employed to trace the metabolic pathways of Bisphenol A within organisms. Researchers can investigate how BPA is absorbed, distributed, metabolized, and excreted (ADME), which is crucial for understanding its endocrine-disrupting effects.

3. Pharmacokinetic Studies

- BPA-d14 plays a significant role in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of Bisphenol A. By using BPA-d14, researchers can measure the rates at which BPA enters and exits biological systems, providing insights into its potential health impacts .

4. Environmental Monitoring

- The compound is applied in environmental studies to detect and quantify Bisphenol A contamination across various matrices such as water and soil. Its deuterated form allows for more accurate assessments of environmental fate and ecological risks associated with BPA .

Case Study 1: Tracing BPA Metabolism

A study conducted by researchers at the National Institutes of Health utilized BPA-d14 to trace the metabolic pathways of Bisphenol A in rat models. The findings revealed significant insights into how BPA interacts with estrogen receptors, leading to reproductive toxicity concerns. The use of BPA-d14 allowed for clear differentiation between endogenous and exogenous sources of BPA in biological samples.

Case Study 2: Environmental Fate Assessment

Research published by the European Commission examined the environmental degradation of BPA using BPA-d14 as a tracer. The study highlighted how BPA interacts with various environmental components, leading to its breakdown products. This work emphasized the importance of using isotopically labeled compounds for precise tracking in ecological risk assessments .

Mécanisme D'action

Bisphenol A-d14 exerts its effects through mechanisms similar to those of Bisphenol A. It primarily acts as an endocrine disruptor by binding to estrogen receptors and mimicking the action of natural hormones . This interaction can lead to various physiological and pathological effects, including alterations in reproductive function, developmental processes, and metabolic pathways . The molecular targets include estrogen receptors, androgen receptors, and other hormone-related pathways .

Comparaison Avec Des Composés Similaires

Bisphenol A-d14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Bisphenol A: The non-deuterated analog, widely used in the production of plastics and resins.

Bisphenol S: An analog used as a substitute for Bisphenol A in some applications.

Bisphenol F: Another analog with similar applications but different structural properties.

Bisphenol AF: A fluorinated analog with unique chemical properties.

This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for tracing and analytical studies .

Activité Biologique

Bisphenol A (BPA) is a well-known industrial chemical primarily used in the production of polycarbonate plastics and epoxy resins. The deuterated form, Bisphenol A-d14, is utilized in research for tracing studies due to its isotopic labeling. This article examines the biological activity of this compound, focusing on its pharmacokinetics, estrogenic effects, and implications for human health.

- Molecular Formula : C15H16O2

- Molar Mass : 228.29 g/mol.

Pharmacokinetics

Research indicates that BPA undergoes rapid metabolism in humans, primarily converting to conjugated forms such as glucuronides. A study highlighted that after administration of BPA, significant amounts were recovered as BPA-gluc in urine, indicating efficient metabolic processing. For instance, approximately 83% of the administered dose was excreted as BPA-gluc within five hours, with a calculated elimination half-life of about four hours .

Table 1: Pharmacokinetic Data for BPA and BPA-d14

| Parameter | BPA | BPA-d14 |

|---|---|---|

| Elimination Half-Life | ~4 hours | Not specified |

| Urinary Recovery | 83% (average) | Not specified |

| Peak Urinary Concentration | 540 pmol/ml | Not specified |

Biological Activity

BPA is recognized as a weak estrogen mimic, which can bind to estrogen receptors and influence various biological processes. Studies have shown that exposure to BPA can lead to alterations in gene expression related to reproductive health and development.

Estrogenic Effects

BPA and its derivatives can activate estrogen receptors, leading to changes in cellular functions. Research has demonstrated that BPA-d14 retains similar estrogenic activity as non-deuterated BPA, affecting endometrial stromal fibroblast differentiation and gene expression involved in reproductive functions .

Case Studies

- Endocrine Disruption : A study involving human endometrial stromal fibroblasts showed that exposure to BPA increased the expression of genes associated with estrogen signaling pathways. This suggests potential implications for fertility and reproductive health.

- Environmental Persistence : Investigations into canned fish products revealed the presence of BPA and its analogs, indicating environmental persistence and bioaccumulation risks associated with dietary exposure .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-DDAUHAMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027979 | |

| Record name | Bisphenol A-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120155-79-5 | |

| Record name | Bisphenol A-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.